hemi(oxalic acid);(3S)-1-(oxetan-3-yl)piperidin-3-amine

Description

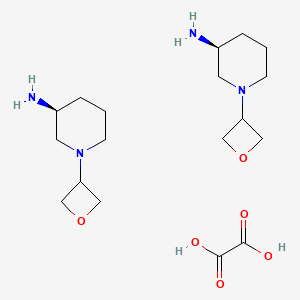

Hemi(oxalic acid);(3S)-1-(oxetan-3-yl)piperidin-3-amine is a chiral amine salt formed by the combination of (3S)-1-(oxetan-3-yl)piperidin-3-amine (CAS: 1349699-66-6, C₈H₁₆N₂O, MW: 156.23) and hemi-oxalic acid (½C₂H₂O₄). The compound is structurally characterized by:

- A piperidine ring substituted at the 3-position with an oxetane group.

- (3S) stereochemistry, critical for enantioselective interactions in biological systems.

- A hemi-oxalate counterion, providing partial protonation and influencing solubility and crystallinity .

This compound is of interest in medicinal chemistry due to the oxetane moiety’s role in improving metabolic stability and solubility in drug candidates .

Properties

Molecular Formula |

C18H34N4O6 |

|---|---|

Molecular Weight |

402.5 g/mol |

IUPAC Name |

oxalic acid;(3S)-1-(oxetan-3-yl)piperidin-3-amine |

InChI |

InChI=1S/2C8H16N2O.C2H2O4/c2*9-7-2-1-3-10(4-7)8-5-11-6-8;3-1(4)2(5)6/h2*7-8H,1-6,9H2;(H,3,4)(H,5,6)/t2*7-;/m00./s1 |

InChI Key |

UUIXPYKVXYWHGZ-UBKPKTQASA-N |

Isomeric SMILES |

C1C[C@@H](CN(C1)C2COC2)N.C1C[C@@H](CN(C1)C2COC2)N.C(=O)(C(=O)O)O |

Canonical SMILES |

C1CC(CN(C1)C2COC2)N.C1CC(CN(C1)C2COC2)N.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(Nitromethyl) Oxetane Intermediate

- Starting materials: Trimethylene oxide (oxetane) and nitromethane.

- Reaction conditions: Under basic catalysis (e.g., triethylamine as catalyst), nitromethane is reacted with trimethylene oxide at room temperature (20–30 °C).

- Process: The nucleophilic addition of nitromethane to the oxetane ring yields 3-(nitromethyl) oxetane alcohol with 100% yield reported.

- Isolation: Excess nitromethane is removed by vacuum distillation, and the intermediate is obtained as a weak yellow liquid.

Conversion to 3-(Nitromethylene) Oxetane

- Reagents: The 3-(nitromethyl) oxetane intermediate is treated with acylating agents such as methane sulfonyl chloride in the presence of triethylamine.

- Conditions: The reaction is carried out in dichloromethane solvent cooled to -78 °C.

- Outcome: Dehydration occurs, forming the 3-(nitromethylene) oxetane with an 81% yield.

- Purification: Silica gel column chromatography is used, though this step is noted to be less suitable for scale-up.

Catalytic Hydrogenation to 3-Aminomethyl Oxetane

- Catalyst: Palladium hydroxide on carbon (10% Pd by weight) or palladium on carbon or Raney nickel.

- Solvent: Methanol or ethanol.

- Reaction conditions: Hydrogen atmosphere at room temperature or mild heating (up to 45 °C) under 1 to 4 atmospheres of hydrogen pressure.

- Process: The nitro group is reduced to the corresponding amine, yielding 3-aminomethyl oxetane.

- Isolation: After filtration to remove catalyst, solvent removal yields a colorless liquid product.

- Variations: Several embodiments describe hydrogenation under varying conditions and catalysts to optimize yield and purity.

Formation of Hemi(oxalic acid) Salt

- Salt formation: The free amine 3-aminomethyl oxetane is reacted with oxalic acid or acetic acid to form the corresponding organic acid salt.

- Significance: The oxalate salt improves solubility by more than 20 times compared to the free base, reduces hepatic clearance, and adjusts pKa values beneficially for pharmacokinetic properties.

Summary Table of Key Preparation Steps and Conditions

| Step | Reactants/Intermediates | Conditions | Catalyst/Reagent | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Trimethylene oxide + Nitromethane | Room temp, triethylamine catalyst | Triethylamine (catalytic) | 100 | Excess nitromethane removed by vacuum |

| 2 | 3-(Nitromethyl) oxetane + Methane sulfonyl chloride | -78 °C, dichloromethane | Triethylamine (4.4 eq), MsCl (3 eq) | 81 | Dehydration to 3-(nitromethylene) oxetane |

| 3 | 3-(Nitromethylene) oxetane | Room temp to 45 °C, H2 atmosphere | Pd(OH)2/C, Pd/C, or Raney Ni | Not specified | Hydrogenation to 3-aminomethyl oxetane |

| 4 | 3-Aminomethyl oxetane + Oxalic acid | Room temp | None (acid-base reaction) | Not specified | Formation of hemi(oxalic acid) salt |

Chemical Reactions Analysis

Types of Reactions

Hemi(oxalic acid);(3S)-1-(oxetan-3-yl)piperidin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Hemi(oxalic acid);(3S)-1-(oxetan-3-yl)piperidin-3-amine is a chemical compound with the molecular formula C18H34N4O6 and a molecular weight of approximately 402.5 g/mol . It features a piperidine ring and an oxetan moiety. This compound, classified under CAS number 2740592-82-7, is also known as (S)-1-(oxetan-3-yl)piperidin-3-amine hemioxalate and AT28070.

Potential Applications

This compound has potential applications in medicinal chemistry and biochemistry. Its ability to interact with biological systems makes it a candidate for further exploration in drug discovery.

Reactivity and Synthesis

The reactivity of this compound is attributed to its functional groups. The oxetan ring can undergo ring-opening reactions, and the piperidine nitrogen may participate in nucleophilic substitution reactions. The presence of oxalic acid moieties suggests the compound could engage in esterification or amidation reactions, potentially forming derivatives with enhanced biological properties. Synthesis typically involves multi-step organic reactions requiring careful control of reaction conditions to ensure high yields and purity.

Interaction Studies

Interaction studies are crucial for understanding the compound's mechanism of action and potential side effects. Investigating its interactions with biological targets, such as receptors or enzymes, can provide insights into its pharmacodynamics and pharmacokinetics. These studies may include:

- Binding assays to determine the affinity of the compound for specific targets.

- Enzyme inhibition assays to assess its ability to inhibit enzymatic activity.

- Cell-based assays to evaluate its effects on cellular functions.

Mechanism of Action

The mechanism of action of hemi(oxalic acid);(3S)-1-(oxetan-3-yl)piperidin-3-amine involves its interaction with specific molecular targets. The oxetane ring and piperidine moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Stereoisomers and Positional Isomers

Counterion Variations

Biological Activity

Hemi(oxalic acid);(3S)-1-(oxetan-3-yl)piperidin-3-amine, also known as (S)-1-(oxetan-3-yl)piperidin-3-amine hemioxalate, is a compound with notable potential in medicinal chemistry. It features a piperidine ring and an oxetan moiety, contributing to its unique biological activity. This article delves into its biological properties, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C₈H₁₆N₂O·C₂H₂O₄

- Molecular Weight : 402.49 g/mol

- CAS Number : 2740592-82-7

- Purity : ≥ 97%

Biological Activity

The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The compound's functional groups enable it to participate in several biochemical reactions, potentially leading to therapeutic effects.

Research indicates that the compound may interact with specific receptors and enzymes, influencing various biochemical pathways. The oxetan ring can undergo ring-opening reactions, while the piperidine nitrogen may engage in nucleophilic substitution reactions. These interactions are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Oxetan Ring : Utilizing precursors that can cyclize to form the oxetan structure.

- Piperidine Derivation : Introducing the piperidine moiety through nucleophilic substitution.

- Oxalate Formation : Reacting with oxalic acid to yield the hemioxalate form.

Careful control of reaction conditions is essential for achieving high yields and purity.

Comparative Analysis

To contextualize the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(Oxetan-3-yl)piperazine hemioxalate | C₉H₁₆N₂O₅ | Contains piperazine instead of piperidine |

| (3R)-1-(Oxetan-3-yl)piperidin-3-amine | C₈H₁₆N₂O | Different stereochemistry at piperidine |

| (S)-1-(Oxetan-2-yloxy)ethylamine | C₈H₁₉N₃O₂ | Lacks oxalic acid moiety |

The distinct stereochemistry and combination of functional groups in this compound may confer unique biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Activity : Initial studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Cytotoxicity Tests : In vitro assays indicate varying levels of cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress, highlighting its potential in neurodegenerative disease therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.